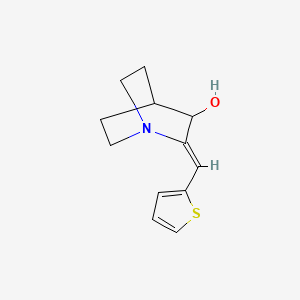

2-(2-Thienylmethylene)-3-quinuclidinol

Description

2-(2-Thienylmethylene)-3-quinuclidinol is a heterocyclic compound featuring a quinuclidine backbone fused with a thienyl (thiophene-derived) substituent via a methylene linker. Its structure combines the rigid bicyclic amine system of quinuclidinol with the aromatic and electron-rich thiophene moiety.

Properties

IUPAC Name |

(2Z)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NOS/c14-12-9-3-5-13(6-4-9)11(12)8-10-2-1-7-15-10/h1-2,7-9,12,14H,3-6H2/b11-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWJEFWRYXIQQR-FLIBITNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2=CC3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN\2CCC1C(/C2=C/C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Thienylmethylene)-3-quinuclidinol typically involves the condensation of 2-thiophenecarboxaldehyde with 3-quinuclidinol. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of 2-(2-Thienylmethylene)-3-quinuclidinol may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Thienylmethylene)-3-quinuclidinol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thienylmethylene group to a thienylmethyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thienylmethyl derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-(2-Thienylmethylene)-3-quinuclidinol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(2-Thienylmethylene)-3-quinuclidinol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thienylmethylene group may participate in π-π interactions with aromatic residues, while the quinuclidine ring can engage in hydrogen bonding and electrostatic interactions. These interactions can influence various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Key Structural Analogues

(Z)-2-((1-Benzyl-1H-indol-3-yl)methylene)quinuclidin-3-one Structure: Replaces the thienyl group with a benzyl-indole moiety and introduces a ketone at the quinuclidine C3 position. Activity: Demonstrated potent anticancer activity in NCI-60 cell line screenings, with IC₅₀ values in the nanomolar range for leukemia and melanoma models . Synthesis: Achieved via Claisen-Schmidt condensation, yielding 72–85% efficiency depending on substituents .

2-(2-Thienylmethylene)-3-quinuclidinol Structure: Retains the hydroxyl group at C3 of quinuclidinol, paired with a thienyl substituent. Synthesis: Likely synthesized via analogous condensation methods, though experimental details are sparse.

Comparative Data Table

Mechanistic and Functional Insights

- Thienyl vs. Indole derivatives exhibit stronger π-π stacking with biological targets (e.g., kinase ATP pockets), explaining their higher observed anticancer potency .

Biological Activity

2-(2-Thienylmethylene)-3-quinuclidinol is a compound that has garnered interest in the scientific community due to its unique structural features and potential biological activities. This compound, characterized by a thienylmethylene group attached to a quinuclidine framework, exhibits various properties that make it a candidate for further research in pharmacology and medicinal chemistry.

The synthesis of 2-(2-Thienylmethylene)-3-quinuclidinol typically involves the condensation of 2-thiophenecarboxaldehyde with 3-quinuclidinol under acidic conditions, often using hydrochloric acid as a catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product. This synthetic route can be optimized for higher yields and purity, employing advanced purification techniques such as recrystallization and chromatography.

The biological activity of 2-(2-Thienylmethylene)-3-quinuclidinol is thought to be mediated through its interaction with specific molecular targets, including enzymes and receptors. The thienylmethylene group may facilitate π-π interactions with aromatic residues in target proteins, while the quinuclidine ring can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate various biochemical pathways, leading to observed biological effects such as antimicrobial and anticancer properties.

Antimicrobial Properties

Research has indicated that 2-(2-Thienylmethylene)-3-quinuclidinol exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. The specific mechanism by which it exerts this activity may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Effects

Preliminary studies have explored the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms. Research indicates that the compound may target specific signaling pathways involved in cancer progression, although detailed molecular mechanisms are still under investigation.

Comparative Analysis

To better understand the unique properties of 2-(2-Thienylmethylene)-3-quinuclidinol, it is useful to compare it with similar compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 3-Quinuclidinol | Base structure | Hydroxy group at position 3 |

| 1-Azabicyclo[2.2.2]octane | Core bicyclic structure | Lacks thienyl substitution |

| Thienyl derivatives | Presence of thienyl group | Varying substituents on thiophene |

| Quinuclidine | Similar bicyclic structure | No hydroxyl or thienyl groups |

The combination of a quinuclidine core with a thienylmethylene substituent provides 2-(2-Thienylmethylene)-3-quinuclidinol with distinct physicochemical properties and biological activities compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.